
1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the first position and an iodine atom at the fifth position of the tetrahydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the iodination of 1-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione. This can be achieved through the reaction of the parent compound with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For instance, the compound may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-Amino-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains additional methyl groups, which can influence its solubility and interaction with biological targets.
Uniqueness: 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for halogen bonding. These properties make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C4H4IN3O2 |
|---|---|
Molekulargewicht |
253.00 g/mol |
IUPAC-Name |
1-amino-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4IN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) |
InChI-Schlüssel |
MFGDOGHDPSDWGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


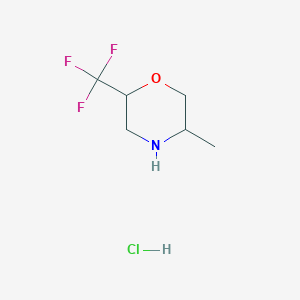
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13217322.png)
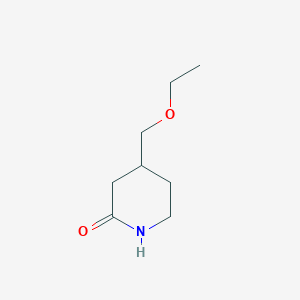
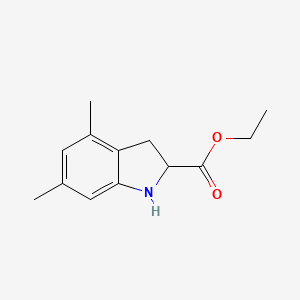
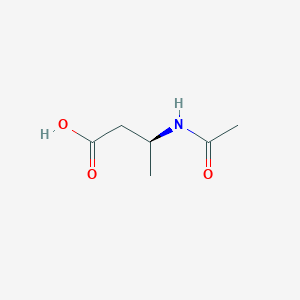

amine](/img/structure/B13217370.png)
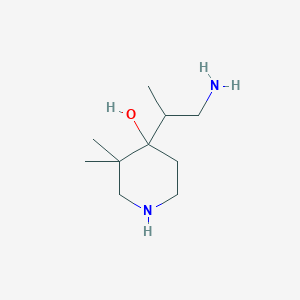
![4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13217377.png)
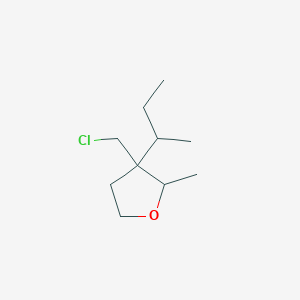
![1-tert-Butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13217392.png)
![Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13217404.png)
![2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13217408.png)
![3,7-Dioxaspiro[5.6]dodec-9-ene](/img/structure/B13217414.png)
